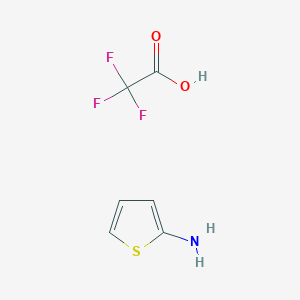

Thiophen-2-amine 2,2,2-trifluoroacetate

Description

Properties

Molecular Formula |

C6H6F3NO2S |

|---|---|

Molecular Weight |

213.18 g/mol |

IUPAC Name |

thiophen-2-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H5NS.C2HF3O2/c5-4-2-1-3-6-4;3-2(4,5)1(6)7/h1-3H,5H2;(H,6,7) |

InChI Key |

TXFZSHRIPYEMJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Thiophen 2 Amine 2,2,2 Trifluoroacetate

Reactivity of the Thiophene (B33073) Ring in Thiophen-2-amine 2,2,2-trifluoroacetate

The reactivity of the thiophene ring is significantly influenced by the presence of the 2-amino group and the trifluoroacetate (B77799) counter-ion. The amino group is a strong activating group, increasing the electron density of the thiophene ring and making it more susceptible to electrophilic attack. doubtnut.com Conversely, the trifluoroacetate ion can influence reactions, particularly in non-aqueous media.

Electrophilic Aromatic Substitution Patterns

Thiophene itself undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). pearson.com The presence of the electron-donating amino group in thiophen-2-amine further enhances the reactivity of the thiophene ring towards electrophiles. doubtnut.com

Electrophilic substitution in thiophene typically occurs at the C2 position. pearson.comyoutube.com However, in 2-substituted thiophenes, the incoming electrophile is directed to the C5 position. youtube.com For thiophen-2-amine, this means that electrophilic attack will preferentially occur at the 5-position. This is due to the ability of the sulfur atom and the amino group to stabilize the positive charge in the reaction intermediate. youtube.com

The rate of electrophilic substitution is also affected by the nature of the substituent. Studies on the halogenation of 5-substituted thiophenes have shown a Hammett ρσ relationship, indicating that electron-donating groups increase the reaction rate. rsc.org

Reactivity of Substituted Thiophenes in Electrophilic Aromatic Substitution

| Substituent at C2 | Directing Position for Electrophilic Attack | Relative Reactivity Compared to Thiophene |

|---|---|---|

| -NH₂ | C5 | More Reactive |

| -H | C2 | - |

| -NO₂ | C4 | Less Reactive |

Nucleophilic Attack Pathways

While the electron-rich thiophene ring is generally less susceptible to nucleophilic attack, such reactions can occur, particularly when the ring is substituted with strong electron-withdrawing groups. researchgate.net In the case of this compound, the amino group makes direct nucleophilic attack on the ring challenging.

However, nucleophilic displacement of the amino group can be achieved under certain conditions. For instance, the amination of aminopyridines, which are also electron-rich heterocycles, can be achieved via η6-coordination catalysis with a ruthenium(II) catalyst. thieme-connect.de This strategy involves the formation of a transient η6-heteroarene complex, which activates the ring towards nucleophilic attack. thieme-connect.de A similar approach could potentially be applied to thiophen-2-amine derivatives.

Furthermore, the reactivity of the amine itself provides a pathway for indirect nucleophilic functionalization. The amine can act as a nucleophile, attacking various electrophiles. masterorganicchemistry.com

Oxidative Coupling Reactions of Substituted 2-Aminothiophenes

Substituted 2-aminothiophenes can undergo oxidative coupling reactions to form dimeric and polymeric structures. These reactions are of interest for the synthesis of conjugated materials with potential applications in electronics. researchgate.net

One common method for achieving oxidative coupling is through the use of catalysts. For example, a copper(II)-catalyzed addition/oxidative cyclization of thioamides with alkynoates provides a direct route to polysubstituted 2-aminothiophenes. nih.gov Strong Brønsted acids have also been shown to catalyze the oxidative condensation of 2-aminothiophenols with ketones. researchgate.net

The oxidation of brominated thiophenes can lead to dimerization, with the reaction outcome depending on the substitution pattern. rsc.org Monosubstituted thiophenes, upon oxidation, can form a reactive sulfoxide (B87167) intermediate that readily dimerizes. rsc.org

Reactions Involving Trifluoroperacetic Acid Oxidation of Thiophene Ring

Trifluoroperacetic acid (TFPAA) is a powerful oxidizing agent that can react with thiophene through competing pathways. wikipedia.orgwikiwand.comwikiwand.com The major pathway involves the S-oxidation of the thiophene ring to form a thiophene-S-oxide. wikipedia.orgwikiwand.com This intermediate is highly reactive and undergoes a Diels-Alder-type dimerization. wikipedia.orgwikiwand.com The resulting dimer can be further oxidized. wikipedia.orgwikiwand.com

A minor pathway involves the epoxidation of the thiophene ring to form thiophene-2,3-epoxide, which then rearranges to thiophene-2-one. wikipedia.org The presence of water can suppress this minor pathway. wikipedia.org

The oxidation of substituted thiophenes with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII), proceeds through the formation of a sulfoxide intermediate, which is then further oxidized to the sulfone. nih.gov The rate of the initial oxidation to the sulfoxide is increased by electron-donating substituents on the thiophene ring. nih.gov

Oxidation Products of Thiophene with Trifluoroperacetic Acid

| Reaction Pathway | Initial Product | Final Product(s) |

|---|---|---|

| Major Pathway (S-oxidation) | Thiophene-S-oxide | Dimer of Thiophene-S-oxide and its further oxidized products |

| Minor Pathway (Epoxidation) | Thiophene-2,3-epoxide | Thiophene-2-one |

Reactivity of the Amine Functionality

Protonation and Related Equilibria of Thiophen-2-amine

The amine group of thiophen-2-amine can be readily protonated by acids. researchgate.net This protonation occurs at the nitrogen atom's lone pair of electrons. nih.gov The resulting ammonium (B1175870) salt exhibits different reactivity and solubility compared to the free amine.

The pKa of the conjugate acid of thiophen-2-amine is predicted to be around 2.51. This indicates that thiophen-2-amine is a weak base.

The protonation of thiophene-based oligomers has been shown to cause a significant red-shift in their absorption spectra, which is attributed to a charge transfer excitation. rsc.org Upon protonation, the positive charge is localized primarily on the protonated side of the molecule, while the π-electrons remain delocalized over the entire conjugated system. rsc.org

In the context of this compound, the amine group is already protonated by the trifluoroacetic acid. The trifluoroacetate anion is the counterion to the 2-ammonio-thiophene cation. The deprotection of a related compound, 2-amino-6-N-Boc-piperidine[b]thiophene-3-carbonitrile, was achieved using a mixture of dichloromethane (B109758) and trifluoroacetic acid, highlighting the role of a strong acid in manipulating the protonation state of the amino group. mdpi.com

Nucleophilic Reactivity of the Amine Group

The amine group of thiophen-2-amine is a key functional group that dictates its nucleophilic character. In the salt this compound, the amine exists in equilibrium with its protonated form. The unprotonated, free amine is a potent nucleophile, capable of participating in a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the thiophene ring, which enhances the electron density on the nitrogen atom.

Research into the reductive trifluoroethylation of amines using trifluoroacetic acid (TFA) as the fluorine source highlights the inherent nucleophilicity of such amino groups. nih.gov In these reactions, a primary or secondary amine attacks a carbonyl compound, and the resulting intermediate is subsequently reduced. While the specific compound this compound is not the direct subject, the principles are directly applicable. The amine can be expected to react with electrophiles such as aldehydes and ketones. For instance, a proposed three-component coupling involves a primary amine, an aldehyde, and TFA, demonstrating the amine's role as a nucleophile in forming new carbon-nitrogen bonds. nih.gov The operational simplicity of these catalyst-free reactions, often proceeding in standard glassware without strict exclusion of air or moisture, underscores the practical utility of this reactivity. nih.gov

The nucleophilicity of the amine group is central to its utility in building more complex molecular architectures, including its use in forming Schiff bases, which are precursors to various metal complexes.

Role as a Ligand in Coordination Chemistry

The thiophen-2-amine moiety is a versatile ligand in coordination chemistry, capable of binding to metal ions through one or more donor atoms. The primary amine group provides a key nitrogen donor site, while the sulfur atom within the thiophene ring can also participate in coordination, allowing for monodentate, bidentate, or bridging binding modes. This versatility facilitates the construction of diverse coordination polymers and metal-organic frameworks with interesting structural and functional properties. nih.gov

Derivatives of thiophen-2-amine, such as Schiff bases formed by condensing it with aldehydes or ketones, are widely used to create multidentate ligands. For example, thiophene‐2‐ethylamine based Schiff base ligands have been shown to coordinate with Co(III), Ni(II), and Cu(II) ions, typically acting as bidentate (NO) donors through the imine nitrogen and a phenolate (B1203915) oxygen. researchgate.net

Similarly, complexes of cobalt(II) and copper(II) incorporating thiophene-2-carboxylate (B1233283) and 2-amino-4,6-dimethoxypyrimidine (B117758) ligands have been synthesized and characterized. nih.gov In one such Co(II) complex, the aminopyrimidine ligand coordinates through a nitrogen atom. nih.gov In a dinuclear copper(II) complex, it acts as a bridging ligand, coordinating to two different metal centers. nih.gov The ability of the amino group to form hydrogen bonds is also crucial in stabilizing the resulting supramolecular architectures. nih.gov The combination of thiophene units with other heterocyclic systems, like in ligands synthesized from thiophene-2-carboxaldehyde and diamines, has led to the creation of copper(II) complexes with significant biological potential. acs.org

| Metal Ion | Ligand System | Coordination Mode | Reference |

| Co(II) | Thiophene-2-carboxylate & 2-amino-pyrimidine | The 2-aminopyrimidine (B69317) ligand coordinates in a monodentate fashion via one nitrogen atom. | nih.gov |

| Cu(II) | Thiophen-2-carboxylate & 2-amino-pyrimidine | The 2-aminopyrimidine ligand acts as a bridging ligand (κ²N¹:N³) between two dinuclear copper units. | nih.gov |

| Co(III) | Thiophene‐2‐ethylamine Schiff base | The deprotonated Schiff base ligand coordinates as a bidentate (NO) donor using the imine nitrogen and phenolate oxygen. | researchgate.net |

| Cu(II) | Benzimidazole-thiophene hybrid ligand | Ligands derived from thiophene-2-carboxaldehyde coordinate to Cu(II) to form complexes such as [Cu(L)₂(NO₃)₂]. | acs.org |

Role of the 2,2,2-Trifluoroacetate Counterion in Reaction Mechanisms

The 2,2,2-trifluoroacetate (TFA) anion is not merely a spectator counterion; it and its conjugate acid, trifluoroacetic acid, play active roles in influencing reaction pathways and enabling specific chemical transformations.

Trifluoroacetic acid is a strong organic acid (pKa 0.23) that is widely employed as a catalyst in organic synthesis. researchgate.net Its ability to act as a Brønsted acid allows it to protonate substrates, thereby activating them towards nucleophilic attack or facilitating rearrangements. researchgate.net

In the context of thiophene chemistry, TFA has been identified as a highly effective organocatalyst for intramolecular Friedel–Crafts alkylation (FCA) reactions to synthesize thioxanthene (B1196266) derivatives. nih.govacs.org Optimization studies showed that using TFA as the catalyst and dichloromethane (DCM) as the solvent gave superior yields compared to other Brønsted acids. nih.govacs.org The acid catalyzes the cyclization of precursor alcohols under mild conditions. acs.org TFA is also used in trifluoroacetylation reactions of electron-rich thiophenes, where it is generated in situ from the reaction with trifluoroacetic anhydride (B1165640). unit.no While the generated acid can cause dimerization of highly reactive thiophenes, its catalytic role is fundamental to the acylation process. unit.no

The combination of trifluoroacetic acid and 2,2,2-trifluoroethanol (B45653) (TFE) provides a potent system for promoting nucleophilic aromatic substitution (SNAr) reactions, particularly for attaching arylamines to heterocyclic scaffolds. researchgate.net This methodology is effective for reactions involving purines, pyrimidines, and other heterocycles with leaving groups like chloro, bromo, or fluoro. researchgate.net

The role of TFA in this system is to act as an acid catalyst that activates the heterocycle towards nucleophilic attack via N-protonation. researchgate.net This protonation increases the electrophilicity of the carbon atom bearing the leaving group. Crucially, TFA is effective without completely deactivating the incoming nucleophile (e.g., an aniline) by converting it into its non-nucleophilic anilinium salt. researchgate.net The solvent, TFE, is advantageous due to its low nucleophilicity and its ability to solvate the leaving group, which likely assists in the breakdown of the intermediate Meisenheimer-Jackson complex. researchgate.net This approach complements traditional organometallic methods, often offering simpler product isolation. researchgate.net

Beyond its role as a Brønsted acid, the trifluoroacetate ion can participate directly in radical processes. A key transformation it can undergo is a spin-center shift (SCS), which is a type of 1,2-radical translocation. acs.org

Recent research has shown that a trifluoroacetate can be reduced by a strong single-electron reductant, such as the CO₂ radical anion (CO₂•⁻), to form a trifluoroacetate radical anion. acs.orgnih.gov This electron-rich radical anion is unstable and prone to undergo a rapid spin-center shift. This process involves the elimination of a leaving group from a position adjacent to the radical center, effectively translocating the spin density. In the case of the trifluoroacetate radical anion, the SCS process leads to the formation of a gem-difluoroalkyl radical, which can then engage in further reactions. acs.org This unique reactivity opens up pathways for defluorinative functionalization reactions, demonstrating a sophisticated mechanistic role for the trifluoroacetate ion that goes far beyond simple acid-base chemistry. acs.orgnih.gov

Mechanistic Pathways of Key Reactions

The reactivity of this compound is best understood by examining the mechanistic pathways of key reactions in which its constituent ions participate.

Mechanism of SNAr Reactions: Nucleophilic aromatic substitution (SNAr) on an activated thiophene ring generally proceeds via a stepwise addition-elimination mechanism. nih.gov

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine (from thiophen-2-amine) on an electron-deficient carbon atom of another aromatic ring (e.g., a 2-halothiophene bearing electron-withdrawing groups). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. nih.gov

Role of the Counterion: In the presence of the trifluoroacetate counterion, the conjugate acid (TFA) can catalyze the reaction. It may protonate an electron-withdrawing group or a heteroatom in the substrate ring, enhancing its electrophilicity and accelerating the initial attack. researchgate.net

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., a halide ion). The solvent and counterion can play a role in stabilizing the departing leaving group. In TFA/TFE systems, TFE is believed to solvate the leaving group, facilitating this step. researchgate.net

Mechanism of Suzuki Coupling: While not a direct reaction of the amine, thiophene derivatives are frequently used in Suzuki cross-coupling reactions to form C-C bonds. A typical pathway for creating oligothiophenes involves:

Oxidative Addition: A Palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of a halothiophene.

Transmetalation: A thiophene boronic acid (often prepared separately) transfers its thiophene group to the palladium center from a boronate complex, which is formed with a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond of the desired bi- or oligothiophene. nih.gov

Radical Defluorination Mechanism via Spin-Center Shift: A more advanced mechanistic pathway involves the trifluoroacetate anion in a radical process.

Single Electron Reduction: A potent single-electron reductant (e.g., CO₂•⁻ generated photochemically) reduces the trifluoroacetate anion to a trifluoroacetate radical anion. acs.orgnih.gov

Spin-Center Shift (SCS): This radical anion undergoes a 1,2-radical translocation. The spin density shifts, leading to the expulsion of a fluoride (B91410) ion and the formation of a gem-difluoroalkyl radical. acs.org

Alkylation: This newly formed radical can then be trapped by a suitable acceptor, such as a protonated heteroarene, leading to defluorinative alkylation products. acs.org

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no specific published research available on the reactivity and mechanistic investigations of the chemical compound "this compound." Consequently, it is not possible to generate an article that adheres to the provided outline focusing on isotopic labeling studies, radical intermediates, and the role of specific solvents for this particular compound.

The search for information on "this compound" did not yield any studies detailing its synthesis, reactivity, or mechanistic pathways. This includes a lack of data related to:

Role of Specific Solvents (e.g., Trifluoroethanol) in Reaction Mechanisms:While the properties of trifluoroethanol as a solvent are well-documented for various reactions, its specific role in the mechanisms of reactions involving this compound has not been described in the available literature.

Searches were broadened to include the reactivity of closely related 2-aminothiophene derivatives and trifluoroacetate salts. However, these searches also failed to provide information that could be directly and accurately applied to the specified compound without violating the strict requirement to focus solely on "this compound."

Therefore, due to the absence of scientific data on this specific compound, the creation of a thorough, informative, and scientifically accurate article as requested is not feasible.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For Thiophen-2-amine 2,2,2-trifluoroacetate and its analogs, ¹H, ¹³C, and ¹⁵N NMR spectra offer definitive information regarding the arrangement of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of thiophene (B33073) derivatives typically displays signals for the ring protons in the aromatic region. For instance, in related thiophene compounds, these protons resonate between δ 6.8 and 7.2 ppm. The exact chemical shifts and coupling patterns are sensitive to the substituents on the thiophene ring. The formation of the trifluoroacetate (B77799) salt influences the chemical shift of the amine protons, which often appear as a broad signal due to proton exchange and coupling with the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The carbon atoms of the thiophene ring have characteristic chemical shifts influenced by the sulfur atom's electronegativity and the amino group's electronic effects. Generally, sp² hybridized carbons, like those in the thiophene ring, absorb at a lower field than sp³ hybridized carbons. thieme-connect.de The shifts of ¹³C nuclei and their attached protons often exhibit parallel behavior. thieme-connect.de For a definitive assignment of all ¹H and ¹³C resonances, a combination of 1D and 2D NMR experiments is essential.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atom in the amine group. The chemical shift of the nitrogen would be significantly affected by its protonation state in the trifluoroacetate salt.

Interactive Data Table: Predicted NMR Chemical Shifts ```html

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Thiophene Ring) | ~6.8 - 7.2 | Region typical for aromatic thiophene protons. nih.gov |

| ¹H (Amine) | Broad signal | Affected by proton exchange and salt formation. nih.gov |

| ¹³C (Thiophene Ring) | Variable | Shifts influenced by sulfur and amino substituent. nih.gov |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between different parts of the molecule. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This allows for the unambiguous assignment of quaternary carbons and helps to piece together the molecular framework. For this compound, HMBC would be crucial in confirming the position of the amino group on the thiophene ring and the relationship between the thiophene moiety and the trifluoroacetate counter-ion.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The fragmentation of thiophene derivatives is often well-defined. T researchgate.netypically, the mass spectra of thiophenes show a prominent molecular ion peak. F researchgate.netor Thiophen-2-amine, fragmentation would likely involve cleavage of the C-N bond and fragmentation of the thiophene ring itself.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often a more abundant protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound.

The trifluoroacetyl group introduces characteristic fragmentation patterns in mass spectrometry. Trifluoroacetyl derivatives are often used in gas chromatography-mass spectrometry (GC-MS) analysis. A researchgate.net common fragment ion observed is the trifluoromethyl cation ([CF₃]⁺) at m/z 69. T researchgate.nethe fragmentation of the amide bond in trifluoroacetylated amines can lead to characteristic ions. F researchgate.netor instance, in the mass spectra of trifluoroacetyl derivatives of piperazine (B1678402) compounds, ions corresponding to the loss of the acyl moiety are observed. T researchgate.nethe analysis of trifluoroacetyl derivatives often shows fragment ions resulting from the cleavage alpha to the nitrogen atom.

researchgate.netInteractive Data Table: Common Mass Spectral Fragments

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the overall conformation of the molecule, as well as the packing of molecules in the crystal lattice.

For this compound, an X-ray crystal structure would confirm the protonation of the amino group by the trifluoroacetic acid, leading to the formation of an ammonium (B1175870) trifluoroacetate salt. It would also reveal the specific hydrogen bonding interactions between the ammonium group and the trifluoroacetate anion. Studies on similar thiophene-based compounds have successfully used X-ray diffraction to determine their crystal structures, providing detailed geometric parameters. F researchgate.netnih.govnih.govor example, the crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was determined by single-crystal X-ray diffraction, confirming its molecular geometry.

nih.gov### Compound Names Mentioned

Compound Name This compound Thiophen-2-amine Trifluoroacetic acid N-(thiophen-2-ylmethyl)thiophene-2-carboxamide Thiophene Piperazine

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful methods for determining the absolute configuration of stereoisomers.

It is important to note that Thiophen-2-amine itself is an achiral molecule. For chiroptical techniques to be applicable for stereochemical assignment, a chiral center would need to be introduced into the molecule, for instance, by substitution on the thiophene ring or the amine group with a chiral moiety. In such a hypothetical chiral derivative of this compound, VCD and ECD would be invaluable.

Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational excitation. A VCD spectrum provides information about the stereochemistry of a molecule, as enantiomers will produce mirror-image spectra. For a chiral derivative of this compound, VCD could unambiguously establish the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. researchgate.netnih.govnih.gov The technique is particularly sensitive to the conformation of molecules in solution. researchgate.net

Electronic Circular Dichroism (ECD) is based on the differential absorption of left and right circularly polarized ultraviolet-visible light, which excites electrons to higher energy states. ECD is a highly sensitive method for the stereochemical analysis of chiral compounds, including those with aromatic chromophores like the thiophene ring. nih.govwikipedia.org The ECD spectrum of a chiral thiophene derivative would exhibit characteristic Cotton effects, the signs and magnitudes of which are directly related to the spatial arrangement of the atoms. researchgate.net By comparing the experimental ECD spectrum to reference spectra of known stereoisomers or to theoretically calculated spectra, the absolute configuration can be determined. nih.gov The presence of the trifluoroacetate counter-ion is generally not expected to contribute directly to the ECD spectrum unless it induces a specific chiral conformation of the thiophen-2-amine cation. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques can confirm the presence of the thiophene ring, the primary amine (or more accurately, the ammonium group in the salt form), and the trifluoroacetate anion.

The formation of the salt between Thiophen-2-amine and trifluoroacetic acid results in the protonation of the amino group to form a thiophen-2-ammonium cation. This significantly influences the vibrational frequencies compared to the free amine.

Infrared (IR) Spectroscopy: In the IR spectrum, the N-H stretching vibrations of the -NH3+ group are expected to appear as a broad band in the region of 3200-2800 cm-1. The thiophene ring itself will exhibit several characteristic bands. The C-H stretching vibrations typically appear around 3100 cm-1. The C=C ring stretching vibrations are found in the 1550-1400 cm-1 region. rsc.org The C-S stretching modes of the thiophene ring are generally weaker and can be observed in the 850-600 cm-1 range. capes.gov.br The trifluoroacetate anion (CF3COO-) has very strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO-) are expected around 1680 cm-1 and 1450 cm-1, respectively. The C-F stretching vibrations are also very intense and typically appear in the 1250-1100 cm-1 region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of thiophene are often strong in the Raman spectrum. For instance, a particularly intense band corresponding to the symmetric C=C stretching of the thiophene ring is expected around 1410 cm-1. The C-S stretching modes are also readily observable in Raman spectra. capes.gov.br The trifluoroacetate anion also exhibits characteristic Raman signals, although they may be weaker than the corresponding IR absorptions.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Thiophen-2-ammonium | N-H Stretch | 3200-2800 | 3200-2800 | Broad, Strong (IR); Weak (Raman) |

| Thiophene Ring | C-H Stretch | ~3100 | ~3100 | Medium (IR); Strong (Raman) |

| Thiophene Ring | C=C Stretch | 1550-1400 | ~1410 | Medium-Strong (IR); Strong (Raman) |

| Thiophene Ring | C-S Stretch | 850-600 | 850-600 | Weak-Medium (IR); Medium (Raman) |

| Trifluoroacetate | COO⁻ Asymmetric Stretch | ~1680 | ~1680 | Very Strong (IR); Weak (Raman) |

| Trifluoroacetate | COO⁻ Symmetric Stretch | ~1450 | ~1450 | Strong (IR); Medium (Raman) |

| Trifluoroacetate | C-F Stretch | 1250-1100 | 1250-1100 | Very Strong (IR); Weak (Raman) |

Computational and Theoretical Studies on Thiophen 2 Amine 2,2,2 Trifluoroacetate

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are at the forefront of computational chemistry for studying thiophene (B33073) derivatives. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for investigating the electronic properties of molecules like Thiophen-2-amine 2,2,2-trifluoroacetate. These calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic data, providing a theoretical framework to complement experimental findings.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. Conformational analysis of thiophene derivatives often reveals multiple low-energy structures. mdpi.com For instance, studies on various thiophene-containing macrocycles have shown that different computational methods, such as molecular mechanics (MMFF) and DFT (B3LYP and M06 functionals), can sometimes yield different lowest-energy conformations. mdpi.com The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects. The presence of the flexible trifluoroacetate (B77799) group in this compound adds another layer of complexity to its conformational landscape. Theoretical calculations are essential to identify the most stable conformers and to understand the energetic barriers between them.

| Computational Method | Key Findings |

|---|---|

| Molecular Mechanics (MMFF) | Identified a quinquangular researchgate.net conformation as the lowest-energy for cyclopentadecane. |

| Density Functional Theory (B3LYP and M06) | Showed discrepancies with MMFF and post-Hartree-Fock methods for large, flexible rings. B3LYP has been noted to have increasing errors with larger molecular sizes. |

| Post-Hartree-Fock (MP2) | Provided alternative low-energy conformations compared to DFT and MMFF. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For thiophene derivatives, the MEP can highlight the reactivity of the thiophene ring and its substituents. researchgate.netnih.gov The sulfur atom and the aromatic pi-system of the thiophene ring are often areas of significant electrostatic potential, influencing how the molecule interacts with other reagents. researchgate.net In this compound, the electron-withdrawing trifluoroacetate group and the electron-donating amine group will significantly modulate the MEP, thereby dictating its reactivity in various chemical reactions.

DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption spectra, and other optical properties. researchgate.netmdpi.comresearchgate.netnih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a compound and to understand the electronic transitions responsible for its spectroscopic features. For thiophene derivatives, DFT has been successfully used to simulate IR, Raman, and UV-Vis spectra. nih.govresearchgate.net The addition of a trifluoroacetate group to thiophen-2-amine is expected to influence its electronic structure and, consequently, its absorption spectrum. For instance, the protonation of thiophene-based Schiff bases with trifluoroacetic acid (TFA) has been shown to cause a blue shift in the absorption band. researchgate.net

| Spectroscopic Technique | Predicted Property | Relevant Findings | Citation |

|---|---|---|---|

| NMR | Chemical Shifts | 13C NMR of a thiophene derivative showed signals for aromatic carbons and the carbonyl group. | researchgate.net |

| UV-Vis | Absorption Maxima (λmax) | Calculated UV-Vis spectra for thiophene-2-carbohydrazide (B147627) have been reported. | nih.gov |

| IR | Vibrational Frequencies | Simulated FT-IR spectra of thiophene-2-carbohydrazide have been compared with observed spectra. | nih.gov |

Computational chemistry plays a vital role in elucidating reaction mechanisms by characterizing transition states and modeling reaction pathways. mdpi.comnih.govuq.edu.au For reactions involving thiophene derivatives, such as SNAr reactions, theoretical studies can help to understand the role of catalysts and solvents. mdpi.com For example, trifluoroacetic acid in 2,2,2-trifluoroethanol (B45653) has been shown to be an effective medium for SNAr reactions of heterocycles. mdpi.com Computational modeling can map out the energy profile of a reaction, identifying the intermediates and transition states, and thereby providing a deeper understanding of the reaction kinetics and thermodynamics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to correlate the structural or property descriptors of chemical compounds with their biological activities or physicochemical properties. nih.govconicet.gov.ar These models are instrumental in drug discovery and materials science for predicting the behavior of novel compounds, thereby saving time and resources. conicet.gov.ar

For a QSAR/QSPR study to be conducted, a dataset of structurally related compounds with experimentally determined activities or properties is required. Subsequently, molecular descriptors, which are numerical representations of a molecule's chemical information, are calculated. These can range from simple 2D descriptors to more complex 3D representations that account for the molecule's spatial arrangement. nih.gov Statistical methods are then employed to build a mathematical model that links these descriptors to the observed activity or property.

However, there are no published QSAR or QSPR studies specifically involving this compound. The absence of such research indicates that a sufficiently large and relevant dataset for this specific compound and its close analogs has not been compiled and analyzed for the purpose of building predictive models.

To illustrate the type of data that would be necessary for such a study, a hypothetical data table is presented below. This table showcases the kind of information that would be required to develop a QSAR model, for instance, predicting the inhibitory activity of a series of thiophene derivatives against a particular biological target.

Hypothetical Data for QSAR Modeling of Thiophene Derivatives

| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | Experimentally Determined IC50 (µM) |

|---|---|---|---|---|

| 1 | Thiophen-2-amine | 99.15 | 1.12 | 15.4 |

| 2 | 5-Chloro-thiophen-2-amine | 133.60 | 1.89 | 8.2 |

| 3 | 5-Bromo-thiophen-2-amine | 178.05 | 2.15 | 5.1 |

Note: The data in this table is purely illustrative and does not represent actual experimental findings for this compound.

Computational Predictions in Reaction Design and Optimization

Computational chemistry also plays a crucial role in predicting the outcomes of chemical reactions, aiding in the design of synthetic routes and the optimization of reaction conditions. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, providing insights into reaction mechanisms and kinetics. mdpi.com

These computational predictions can guide experimental work by identifying the most promising reaction pathways and conditions, such as temperature, solvent, and catalyst, before they are tested in the laboratory. This can lead to more efficient and sustainable chemical synthesis.

As with QSAR/QSPR modeling, there is no specific published research detailing the use of computational predictions for the design and optimization of reactions involving this compound. While computational studies on the reactivity of the thiophene ring system are common, the influence of the 2-amino group and the trifluoroacetate counter-ion on specific reactions has not been computationally explored in the available literature.

A hypothetical data table below demonstrates the kind of information that could be generated from computational studies to guide reaction optimization. For example, DFT calculations could be used to predict the activation energy for a specific reaction under different catalytic conditions.

Hypothetical Computational Data for Reaction Optimization

| Catalyst | Solvent | Predicted Activation Energy (kcal/mol) | Predicted Yield (%) |

|---|---|---|---|

| Palladium(II) acetate (B1210297) | Toluene | 18.5 | 75 |

| Copper(I) iodide | Dimethylformamide | 22.1 | 62 |

Note: This data is hypothetical and does not reflect actual computational results for reactions involving this compound.

Derivatization and Functionalization Strategies of Thiophen 2 Amine 2,2,2 Trifluoroacetate

Modification at the Amine Nitrogen

The amine group of thiophen-2-amine is a key site for introducing structural diversity, influencing the molecule's electronic properties and biological activity.

Acylation and Sulfonylation Reactions

Acylation of the amino group in 2-aminothiophenes is a common strategy to produce a range of derivatives. For instance, reacting 2-aminothiophenes with acetic anhydride (B1165640) can yield the corresponding stable acetamides. nih.gov This transformation is often employed to protect the amine functionality or to introduce a specific acyl group to modulate biological activity. libretexts.org While direct acylation of Thiophen-2-amine 2,2,2-trifluoroacetate is feasible, the trifluoroacetate (B77799) counter-ion may need to be neutralized with a base to liberate the free amine for efficient reaction.

Sulfonylation, the reaction of an amine with a sulfonyl chloride, is another important transformation. This reaction introduces a sulfonamide group, which can act as a hydrogen bond donor and acceptor, significantly altering the molecule's physicochemical properties. This modification is a key step in the synthesis of various biologically active compounds.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Acetyl-2-aminothiophenes | Acetic anhydride | 3-Acetyl-2-acetamidothiophenes | Acylation |

| 2-Aminothiophene | Sulfonyl chloride | 2-(Sulfonamido)thiophene | Sulfonylation |

Alkylation and Arylation Processes

The nitrogen atom of 2-aminothiophenes can undergo N-alkylation and N-arylation to form secondary and tertiary amines. Palladium-catalyzed amination reactions have been successfully employed for the synthesis of secondary and tertiary aminothiophenes. acs.org These cross-coupling reactions typically involve the use of a palladium catalyst, a suitable ligand, and a base to facilitate the formation of the carbon-nitrogen bond. acs.org Such modifications are crucial for tuning the electronic and steric properties of the amino group, which can have a profound impact on the molecule's interaction with biological targets.

A catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid has also been reported, providing a direct route to N-trifluoroethylated amines. nih.gov This method is particularly relevant given the subject compound and offers an efficient way to introduce a trifluoromethyl group, a common motif in medicinal chemistry for enhancing metabolic stability and lipophilicity. nih.gov

Protecting Group Chemistry Relevant to Amine Functionality

Due to the reactivity of the amino group, its protection is often necessary during multi-step syntheses to prevent unwanted side reactions. libretexts.org A protecting group is a reversible derivative of a functional group that masks its reactivity. organic-chemistry.org For amines, common protecting groups include carbamates, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which can be introduced to form a less nucleophilic carbamate. organic-chemistry.orgsynarchive.com The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. For instance, the Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal protection strategies in complex syntheses. organic-chemistry.org Haloacetyl groups have also been explored as reversible protecting groups for amines, which can be cleaved under mild conditions. nih.gov

Table 2: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) |

| Chloroacetyl | ClAc | Chloroacetyl chloride | Mild acidolysis after reaction with 2-aminothiophenol |

Functionalization of the Thiophene (B33073) Ring

The thiophene ring itself is a versatile scaffold that can be functionalized at various positions to generate a wide array of derivatives.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. For thiophenes, C-H functionalization can be directed to specific positions on the ring, often guided by the directing effect of existing substituents. The amino group in 2-aminothiophene derivatives can direct functionalization to the adjacent C3 position or the more remote C5 position, depending on the reaction conditions and the catalyst employed.

Halogenation and Cross-Coupling Reactions

Halogenation of the thiophene ring provides a versatile entry point for further functionalization through cross-coupling reactions. jcu.edu.au Thiophenes can be halogenated using various reagents to introduce chlorine, bromine, or iodine atoms at specific positions. jcu.edu.auyoutube.com For example, N-bromosuccinimide (NBS) is commonly used for the bromination of thiophenes.

Once halogenated, these thiophene derivatives can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. jcu.edu.auresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with diverse functionalities. jcu.edu.auresearchgate.net For instance, a bromo-substituted thiophene can be coupled with a boronic acid (Suzuki reaction) or an organotin reagent (Stille reaction) to introduce new aryl or alkyl groups. jcu.edu.au

Table 3: Examples of Cross-Coupling Reactions with Halogenated Thiophenes

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Product |

| Suzuki Coupling | Halogenated Thiophene | Boronic Acid/Ester | Palladium Catalyst + Base | Aryl/Alkyl-substituted Thiophene |

| Stille Coupling | Halogenated Thiophene | Organostannane | Palladium Catalyst | Aryl/Alkyl-substituted Thiophene |

| Sonogashira Coupling | Halogenated Thiophene | Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | Alkynyl-substituted Thiophene |

Introduction of Carbonyl and Other Functionalities

The primary amino group of thiophen-2-amine, which can be readily liberated from its trifluoroacetate salt by treatment with a mild base, is a key site for functionalization. One of the most common transformations is the introduction of a carbonyl group to form amides, a reaction broadly known as acylation. This can be achieved by reacting the free amine with various acylating agents. google.com For instance, reaction with acetic anhydride can yield N-(thiophen-2-yl)acetamide. nih.gov This transformation is not limited to simple alkyl or aryl acyl groups; a wide variety of functionalized acyl chlorides and anhydrides can be employed to introduce diverse functionalities. google.com

Beyond simple amidation, the amino group can be derivatized to form ureas and carbamates. Reaction with isocyanates or carbamoyl (B1232498) chlorides would lead to the corresponding N-thienyl ureas, while reaction with chloroformates would yield N-thienyl carbamates. These reactions significantly expand the chemical space accessible from this compound.

Another important class of reactions involves the condensation of the amino group with carbonyl compounds to form imines or Schiff bases. These imines are valuable intermediates for further transformations, including reductions to secondary amines or participation in nucleophilic addition reactions. The functionalization is not limited to the amino group; the thiophene ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the nature of the substituent at the 2-position.

The following table summarizes potential reactions for the introduction of carbonyl and other functionalities, starting from the free thiophen-2-amine generated from its trifluoroacetate salt.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acyl chloride, Acetic anhydride | N-acyl-2-aminothiophene |

| Urea Formation | Isocyanate | N-thienyl urea |

| Carbamate Formation | Chloroformate | N-thienyl carbamate |

| Imine Formation | Aldehyde, Ketone | N-thienyl imine |

| Alkylation | Alkyl halide | N-alkyl-2-aminothiophene |

Transformations of the Trifluoroacetate Moiety

The trifluoroacetate part of the compound, being a counter-ion, is not covalently bound to the thiophene ring. However, the trifluoroacetyl group is a significant functional group in its own right, and its transformations are relevant in the broader context of fluorinated compounds and protecting group chemistry.

Direct transesterification of the trifluoroacetate salt is not a feasible reaction. Transesterification involves the reaction of an ester with an alcohol to form a new ester. researchgate.nettandfonline.com this compound is a salt, not an ester.

However, if the amino group of thiophen-2-amine were acylated with a trifluoroacetyl group to form N-(thiophen-2-yl)trifluoroacetamide, this resulting amide could conceptually undergo transformations. While amides are generally less reactive than esters in transesterification-like reactions, the trifluoroacetyl group is highly electron-withdrawing, which could influence its reactivity. In a broader sense, trifluoroacetic acid, which can be recovered from the salt, can be esterified with various alcohols, and these esters, such as ethyl trifluoroacetate (ETFA), can undergo transesterification to other esters like methyl trifluoroacetate (MTFA). researchgate.nettandfonline.comresearchgate.net This chemistry, while not a direct transformation of the title compound, is relevant to the lifecycle and potential reuse of the trifluoroacetate component.

The trifluoroacetate ion is the conjugate base of a strong acid, trifluoroacetic acid (TFA), and as such, is a stable species. The primary transformation involving this moiety is its removal or exchange. Treatment of this compound with a base will yield the free thiophen-2-amine and the trifluoroacetate salt of the base. The trifluoroacetate anion can be exchanged for other anions, such as chloride or acetate (B1210297), through processes like lyophilization from the corresponding acid or by ion-exchange chromatography. peptide.com This can be important in biological applications where the trifluoroacetate ion may be undesirable. thermofisher.com

In the context of a covalently bound trifluoroacetyl group, as in N-(thiophen-2-yl)trifluoroacetamide, this group can be cleaved under various conditions. The trifluoroacetyl group is often used as a protecting group for amines in organic synthesis. organic-chemistry.org Its cleavage is typically achieved by basic hydrolysis, for example, using sodium hydroxide (B78521) or potassium carbonate in a protic solvent. researchgate.net Enzymatic hydrolysis of N-trifluoroacetylated amino acids has also been reported. nih.gov

The reduction of a trifluoroacetamide (B147638) is another possible transformation. Selective reduction of a trifluoroacetamide in the presence of other functional groups, such as carbamates, has been achieved using borane (B79455) reagents. acs.orgacs.org This reaction typically converts the trifluoroacetamide to a trifluoroethyl amine. More recently, sodium borohydride (B1222165) has been used for the reductive removal of N-trifluoroacetamide groups on-resin in peptide synthesis. nih.gov

The table below outlines the conditions for the cleavage and reduction of a hypothetical N-(thiophen-2-yl)trifluoroacetamide.

| Transformation | Reagent(s) | Product |

| Basic Hydrolysis | NaOH, H₂O/MeOH | Thiophen-2-amine |

| Reductive Cleavage | NaBH₄ | Thiophen-2-amine |

| Reduction to Amine | BH₃ | N-(2,2,2-trifluoroethyl)thiophen-2-amine |

Tandem and Multicomponent Reactions Incorporating the Compound

Thiophen-2-amine, liberated from its trifluoroacetate salt, is an excellent substrate for tandem and multicomponent reactions (MCRs), which are powerful tools for the synthesis of complex molecules in a single step. thieme.de These reactions often involve the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

One of the most well-known MCRs involving amines is the Ugi four-component reaction (U-4CR) . wikipedia.orgorganic-chemistry.orgyoutube.com In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgyoutube.com Thiophen-2-amine could serve as the amine component, leading to the synthesis of complex peptidomimetics containing a thiophene scaffold. organic-chemistry.orgnih.govresearchgate.net

Another important MCR is the Mannich reaction , which involves the aminoalkylation of a carbon acid using an amine and a non-enolizable aldehyde, typically formaldehyde. wikipedia.orgorganic-chemistry.orgbyjus.com As a primary amine, thiophen-2-amine can participate in Mannich reactions, leading to the formation of β-amino carbonyl compounds. acs.orgrsc.org

The Gewald reaction is a multicomponent reaction that is particularly relevant to thiophene chemistry, as it is used to synthesize 2-aminothiophenes. nih.govnih.govarkat-usa.orgacs.orgchemrxiv.org While the title compound is a product of this type of chemistry, substituted 2-aminothiophenes can themselves be used in further MCRs. For example, functionalized 2-aminothiophenes have been used as substrates in the Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and an aldehyde. acs.org

The following table provides an overview of potential multicomponent reactions where thiophen-2-amine could be a key reactant.

| Multicomponent Reaction | Reactants | Potential Product Scaffold |

| Ugi Reaction | Thiophen-2-amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino-N-(thiophen-2-yl)amide |

| Mannich Reaction | Thiophen-2-amine, Formaldehyde, Carbonyl Compound | β-(Thiophen-2-ylamino)carbonyl compound |

| Petasis Reaction | Thiophen-2-amine, Boronic Acid, Aldehyde | α-(Thiophen-2-ylamino)alkyl boronic ester derivative |

| Povarov Reaction | Thiophen-2-amine, Aldehyde, Alkene | Tetrahydroquinoline with a thienyl substituent |

Applications of Thiophen 2 Amine 2,2,2 Trifluoroacetate in Complex Organic Synthesis

A Versatile Building Block for Heterocyclic Systems

The 2-aminothiophene scaffold is a cornerstone in the synthesis of a wide array of heterocyclic compounds. The formation of the trifluoroacetate (B77799) salt can enhance the reactivity of the amine group or the thiophene (B33073) ring, or act as a convenient handle for specific reaction conditions.

Construction of Other Thiophene-Fused Architectures

The reactivity of Thiophen-2-amine is not limited to the formation of thienopyrimidines. It can be a precursor to a variety of other fused heterocyclic systems. The trifluoroacetate salt can be particularly useful in reactions requiring acidic conditions to promote cyclization or to prevent unwanted side reactions of the basic amino group.

For example, SNAr reactions on electron-deficient heterocycles can be facilitated by the use of trifluoroacetic acid in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE). nih.govresearchgate.net In such a scenario, Thiophen-2-amine, as its trifluoroacetate salt formed in situ, could act as the nucleophile to be introduced onto another heterocyclic core, leading to more complex fused systems or substituted heterocycles.

Intermediate in the Synthesis of Functional Organic Materials

Thiophene-containing molecules are of great interest in materials science due to their electronic properties. The 2-aminothiophene unit can be incorporated into larger conjugated systems to modulate their optical and electronic characteristics.

Precursors for Optoelectronic Materials (e.g., Hole-Transport Materials)

Thiophene derivatives are widely used as building blocks for hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comfrontiersin.orgnih.gov The electron-rich nature of the thiophene ring facilitates hole transport. The amino group on the thiophene ring can serve as a point of attachment for other functional groups or can be a part of the final conjugated system.

The synthesis of such materials often involves cross-coupling reactions, such as Suzuki or Stille coupling, to build up the conjugated backbone. Thiophen-2-amine 2,2,2-trifluoroacetate could be a valuable intermediate in these syntheses. The amino group might first be protected, and the thiophene ring functionalized with a boronic acid or stannane (B1208499) group for subsequent coupling reactions. The trifluoroacetate salt could be beneficial in purification steps or in reactions where precise control of pH is necessary.

Table 2: Examples of Thiophene-Based Hole-Transport Materials

| Core Structure | Key Features | Application | Reference(s) |

| Thiophene core with arylamine side groups | Electron-rich, good hole mobility | Perovskite Solar Cells | nih.gov |

| Thieno[3,2-b]thiophene and triphenylamine-based | Extended π-conjugation | Perovskite Solar Cells | frontiersin.org |

| Anthracene core with thiophene-linked diarylamine groups | High thermal stability, good film-forming properties | Perovskite Solar Cells | mdpi.com |

The synthesis of these complex molecules often starts with simpler thiophene building blocks. Thiophen-2-amine provides a versatile starting point to introduce the necessary functionalities for these advanced materials.

Components in Advanced Polymer and Coating Development

Thiophene-based polymers are another important class of functional materials with applications in organic electronics, sensors, and coatings. The polymerization of functionalized thiophene monomers can lead to materials with tailored properties. This compound could be a precursor to such monomers.

For instance, the amino group could be acylated or otherwise modified to introduce a polymerizable group. The trifluoroacetate salt might influence the solubility and reactivity of the monomer during polymerization. The thionation of amide-containing polymers, for example with Lawesson's reagent, is a known method to modify polymer properties, and thiophene-containing polymers could be subjected to similar post-polymerization modifications. acs.org

Use in the Preparation of Key Pharmaceutical and Agrochemical Intermediates

The 2-aminothiophene moiety is considered a "privileged scaffold" in medicinal chemistry, as it is present in a wide range of biologically active compounds. researchgate.netnih.gov These compounds exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The synthesis of these complex molecules often relies on the functionalization of the 2-aminothiophene core. This compound can serve as a stable and reactive intermediate in these synthetic sequences. The trifluoroacetate salt can be easily handled and may offer advantages in terms of purity and reactivity compared to the free base.

The use of trifluoroacetic acid in multicomponent reactions, such as the Mannich reaction, is well-documented. researchgate.net Thiophen-2-amine, activated as its trifluoroacetate salt, could participate in such reactions to generate complex molecules in a single step. Furthermore, trifluoroacetic acid is a common reagent for the removal of protecting groups, such as the Boc group, which is frequently used in the synthesis of complex amines. youtube.com This makes the trifluoroacetate salt a compatible intermediate in multi-step synthetic routes towards pharmaceutical and agrochemical targets. For instance, some pesticides are known to degrade into trifluoroacetate, highlighting the relevance of this chemical entity in an agrochemical context. nih.gov

Role as a Catalyst or Co-Catalyst in Organic Transformations

Extensive investigation into the scientific literature and chemical databases reveals no established role for this compound as a catalyst or co-catalyst in complex organic synthesis. While the individual components of the salt, thiophen-2-amine and the trifluoroacetate anion, participate in various catalytic systems, the compound itself has not been identified as a catalyst.

Thiophene-containing molecules, including derivatives of thiophen-2-amine, can serve as ligands in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and advanced materials. In these instances, the thiophene derivative coordinates with the metal center, influencing its catalytic activity.

Similarly, trifluoroacetic acid (TFA) is a widely utilized strong acid catalyst in numerous organic transformations, including rearrangements, functional group deprotections, and condensations. researchgate.net The trifluoroacetate anion can also play a significant role by modulating the Lewis acidity and reactivity of cationic species in certain catalytic processes. nih.govnih.gov For example, the triflate anion (a related trifluoromethylsulfonate) has been shown to have a considerable effect on both the thermodynamics and kinetics of H₂ activation by cationic triorganotin(IV) Lewis acids. nih.govnih.gov

Furthermore, trifluoroacetic acid, in combination with solvents like 2,2,2-trifluoroethanol, can facilitate nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov TFA acts as an acid catalyst, activating heterocyclic compounds towards nucleophilic attack by amines. researchgate.netnih.gov

Despite the catalytic relevance of its constituent parts, there is no documented evidence to suggest that this compound itself functions as a catalyst or co-catalyst. Its primary role appears to be that of a synthetic building block or intermediate.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methods for Thiophen-2-amine 2,2,2-trifluoroacetate

The synthesis of this compound involves two key stages: the formation of the thiophen-2-amine core and its subsequent salt formation with trifluoroacetic acid. Research is focused on improving the efficiency, sustainability, and versatility of these processes.

The most established and versatile method for synthesizing 2-aminothiophenes is the Gewald reaction. researchgate.net This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov Modern adaptations of the Gewald synthesis focus on green chemistry principles, exploring alternative energy sources and catalysts to reduce environmental impact. researchgate.net

Novel synthetic strategies are moving beyond the traditional Gewald reaction to access a wider range of substituted thiophen-2-amines. These methods often feature the use of transition-metal catalysts or novel cyclization pathways. For instance, copper-catalyzed addition/oxidative cyclization of thioamides with alkynoates has been developed as a regioselective route to 2-aminothiophene derivatives. nih.gov Other approaches include the DABCO-catalyzed, three-component reaction of α-cyanoacetate, chalcones, and elemental sulfur, which offers high atom and step efficiency. organic-chemistry.org

The final step, the formation of the trifluoroacetate (B77799) salt, is typically a straightforward acid-base reaction. Thiophen-2-amine is treated with trifluoroacetic acid (TFA). TFA is a widely used reagent in organic synthesis, valued for its strength as an acid and its ability to act as a catalyst or a reagent for installing trifluoromethyl groups. wikipedia.orgnih.gov A practical, catalyst-free reductive trifluoroethylation of amines using TFA has been reported, highlighting its utility in amine functionalization. nih.gov For salt formation, the reaction is generally high-yielding and clean, often used to facilitate the purification and handling of the amine product. nih.gov

Table 1: Comparison of Synthetic Methods for the Thiophen-2-amine Core

| Method | Key Reagents | Advantages | Limitations | Citations |

|---|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | One-pot, high convergence, well-established. | Limited to primary amines, sometimes harsh conditions. | researchgate.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Sulfiding reagent (e.g., Lawesson's reagent) | Access to various substitution patterns. | Requires pre-functionalized starting materials. | nih.gov |

| Copper-Catalyzed Cyclization | Thioamides, Alkynoates, Cu(II) catalyst | Regioselective, occurs in an air environment. | Requires transition metal catalyst. | nih.gov |

| DABCO-Catalyzed Reaction | α-Cyanoacetate, Chalcones, Elemental Sulfur, DABCO | High atom/step efficiency, structural diversification. | Specific to certain starting material classes. | organic-chemistry.org |

Expanding the Scope of Reactivity and Mechanistic Understanding

The reactivity of this compound is governed by the interplay between the aromatic thiophene (B33073) ring, the amine functional group, and the trifluoroacetate counter-ion. Thiophene itself is an aromatic heterocycle that undergoes electrophilic substitution reactions, though its reactivity differs from benzene (B151609). wikipedia.org The amine group at the C2-position is a strong activating group, directing electrophiles primarily to the C5-position.

In the salt form, the amine group is protonated to form an ammonium (B1175870) trifluoroacetate species. This protonation significantly alters the reactivity of the molecule. The electron-donating ability of the amine is neutralized, deactivating the thiophene ring towards electrophilic substitution. Conversely, the ammonium group can act as a leaving group or participate in nucleophilic substitution reactions under certain conditions.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding these reaction pathways. For example, DFT calculations have been used to study the formation of benzothiazoles from thiourea (B124793) derivatives, providing insight into the electronic factors that favor specific product formations. researchgate.net Similar studies on this compound could elucidate the transition states and intermediates in its reactions, such as SNAr (nucleophilic aromatic substitution) processes where the amine could act as a nucleophile if liberated from its salt form. The use of trifluoroacetic acid in combination with solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to be an effective system for promoting SNAr reactions on heterocyclic scaffolds. nih.govresearchgate.net TFA activates the heterocycle via N-protonation without completely deactivating the reacting aniline, a principle that applies directly to reactions involving the thiophen-2-amine salt. nih.gov

Advanced Applications in Materials Science and Medicinal Chemistry (Focusing on Synthesis of Active Compounds)

The Thiophen-2-amine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govnih.gov The trifluoroacetate salt is often an intermediate in the synthesis of these more complex, active pharmaceutical ingredients (APIs).

In medicinal chemistry, Thiophen-2-amine serves as a versatile building block. ptfarm.plchemicalbook.com Researchers synthesize derivatives by functionalizing the amine group or the thiophene ring to create libraries of compounds for biological screening. nih.govptfarm.pl For instance, thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. nih.gov The synthesis of these amides often starts from a 2-aminothiophene precursor. Similarly, (E)-3-(substituted amino)-1-thiophen-2-yl-prop-2-en-1-ones, derived from acetylthiophene, have shown promising cytotoxic activity against cancer cell lines. ptfarm.pl The trifluoroacetate salt can be a convenient starting material for these syntheses, offering improved solubility and handling compared to the free base.

In materials science, thiophene-containing polymers are known for their conductive properties and are used in organic electronics. While Thiophen-2-amine itself is not typically used directly in polymer backbones due to the reactive N-H bond, it can be a precursor for synthesizing functionalized monomers. The trifluoroacetate salt could be employed in controlled polymerization techniques or in the preparation of thin films where precise control over precursor properties is required.

Table 2: Examples of Biologically Active Compounds Synthesized from Thiophene Precursors

| Compound Class | Synthetic Precursor | Biological Activity | Citation |

|---|---|---|---|

| Thiophene-2-carboxamides | Substituted 2-aminothiophenes | Antibacterial, Antioxidant | nih.gov |

| (E)-3-(substituted amino)-1-thiophen-2-yl-prop-2-en-1-ones | Acetylthiophene | Cytotoxic (Anticancer) | ptfarm.pl |

| 2-Aminothiophene derivatives | Gewald reaction products | Antileishmanial | researchgate.net |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new materials and drugs based on the thiophen-2-amine scaffold. Rational design involves using computational tools to predict the properties of novel molecules before they are synthesized in the lab, saving time and resources.

Density Functional Theory (DFT) is a powerful tool for this purpose. It can be used to calculate the molecular and electronic properties of Thiophen-2-amine derivatives, such as the HOMO-LUMO energy gap, which relates to the molecule's reactivity and electronic properties. nih.gov For example, DFT studies on thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene ring significantly influence the HOMO-LUMO gap, which can be correlated with their observed antioxidant activity. nih.gov

Molecular docking is another key computational technique, particularly in drug discovery. It predicts how a molecule (a ligand) will bind to the active site of a target protein. nih.gov Researchers can design a virtual library of Thiophen-2-amine derivatives and dock them against a protein implicated in a disease. The molecules with the best predicted binding scores can then be prioritized for synthesis. This approach was used to evaluate thiophene-2-carboxamide derivatives, explaining their interaction with specific amino acid residues in bacterial enzymes. nih.gov

The trifluoroacetate counter-ion can also be included in these models to understand its effect on the conformation, solubility, and receptor interactions of the protonated thiophen-2-amine cation. By integrating these computational predictions with experimental feedback from synthesis and biological testing, researchers can refine their molecular designs in an iterative cycle, leading to the development of highly optimized active compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Thiophen-2-amine 2,2,2-trifluoroacetate, and how can purity be validated?

- Methodology : The compound is typically synthesized via an acid-base reaction between thiophen-2-amine and trifluoroacetic acid (TFA) under anhydrous conditions. After neutralization, the product is purified using recrystallization in solvents like ethanol or acetonitrile. Purity validation requires a combination of techniques:

- HPLC analysis (≥95% purity threshold, using C18 columns and UV detection at 210–260 nm) .

- NMR spectroscopy (¹H/¹³C/¹⁹F NMR to confirm structural integrity, with attention to trifluoroacetate proton suppression in ¹H NMR) .

- Elemental analysis (to verify stoichiometry of C, H, N, and S) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation (common in trifluoroacetate salts) .

- Waste disposal : Neutralize with sodium bicarbonate before disposal, following institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodology :

- Deuterated solvent selection : Use DMSO-d₆ or CD₃OD to avoid signal overlap from residual protons. For ¹⁹F NMR, employ a broadband probe with CFCl₃ as an external reference .

- Dynamic exchange effects : If unexpected splitting occurs in ¹H NMR (e.g., amine protons), conduct variable-temperature NMR to assess hydrogen bonding or tautomerization .

- Cross-validation : Compare data with structurally analogous compounds (e.g., VTP-27999 trifluoroacetate’s ¹H NMR in D₂O) .

Q. What strategies optimize the compound’s stability in aqueous buffers for enzyme inhibition assays?

- Methodology :

- pH optimization : Maintain pH 6–7 to minimize hydrolysis of the trifluoroacetate group. Use phosphate or HEPES buffers for consistency .

- Short-term stability : Conduct kinetic assays within 4 hours of dissolution. For longer studies, lyophilize aliquots and reconstitute fresh .

- LC-MS monitoring : Track degradation products (e.g., free thiophen-2-amine) using reverse-phase LC-MS with electrospray ionization .

Q. How can researchers address contradictory IC₅₀ values in renin inhibition studies involving this compound?

- Methodology :

- Assay standardization : Use recombinant human renin and synthetic angiotensinogen substrate to reduce variability. Include positive controls (e.g., aliskiren) .

- Data normalization : Account for batch-to-batch differences in compound purity via parallel HPLC analysis .

- Mechanistic studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) and validate competitive inhibition models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.